molecular formula C16H11NO B11877622 5-Methylindeno[1,2-b]indol-10(5H)-one CAS No. 67987-46-6

5-Methylindeno[1,2-b]indol-10(5H)-one

Cat. No.: B11877622
CAS No.: 67987-46-6
M. Wt: 233.26 g/mol
InChI Key: DKQWGEKMUULWBM-UHFFFAOYSA-N
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Description

5-Methylindeno[1,2-b]indol-10(5H)-one is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that contain a fused ring system consisting of a benzene ring and a pyrrole ring This specific compound is characterized by the presence of a methyl group at the 5-position and a ketone group at the 10-position of the indeno[1,2-b]indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylindeno[1,2-b]indol-10(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methylindeno[1,2-b]indol-10(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-Methylindeno[1,2-b]indol-10(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylindeno[1,2-b]indol-10(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure without the methyl and ketone groups.

    1-Methylindole: Contains a methyl group at the 1-position instead of the 5-position.

    2-Methylindole: Methyl group at the 2-position.

    3-Methylindole:

    4-Methylindole: Methyl group at the 4-position.

    6-Methylindole: Methyl group at the 6-position.

    7-Methylindole: Methyl group at the 7-position.

Uniqueness

5-Methylindeno[1,2-b]indol-10(5H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

67987-46-6

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

5-methylindeno[1,2-b]indol-10-one

InChI

InChI=1S/C16H11NO/c1-17-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18/h2-9H,1H3

InChI Key

DKQWGEKMUULWBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C3=O

Origin of Product

United States

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